molecular formula C16H15N3 B162910 dcvj CAS No. 58293-56-4

dcvj

Cat. No.: B162910
CAS No.: 58293-56-4
M. Wt: 249.31 g/mol
InChI Key: LROAUBRDKLVBCP-UHFFFAOYSA-N
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Description

9-(2,2-Dicyanovinyl)julolidine: is a fluorescent molecular rotor known for its unique properties that depend on the rotational relaxation of the molecule. This compound is widely used in fluorescence-based applications due to its ability to emit light upon excitation. It has an excitation maximum at approximately 450 nm and emits light at around 480 or 505 nm, depending on the viscosity of the solvent used .

Mechanism of Action

Target of Action

The primary targets of DCVJ are tubulin and actin proteins . These proteins play a crucial role in maintaining the structure and function of cells. This compound binds to these proteins and its fluorescence intensity drastically increases upon their polymerization .

Mode of Action

This compound is a fluorescent molecular rotor . Its fluorescence properties are greatly affected by the angle of rotation of the olefin group extending off of its lone aromatic ring . When this compound binds to its targets (tubulin and actin), it undergoes a change in its rotational relaxation, which in turn influences its fluorescence properties .

Biochemical Pathways

This compound primarily serves as a fluorescent turn-on probe , showcasing its effectiveness in sensing local environmental properties such as polarity, pH, viscosity, protein folding, and misfolding . It is used to study the kinetics of beta-amyloid fibril formation , a process linked to Alzheimer’s disease.

Pharmacokinetics

It is known that this compound is soluble in dmso , which suggests that it could be administered in a suitable solvent for biological studies.

Result of Action

Upon binding to its targets, this compound increases its fluorescence intensity . This property is utilized in a wide range of applications such as cellular imaging and detection of protein aggregation . For instance, it has been used to detect the kinetic process of degranulation of mast cells .

Action Environment

The action of this compound is influenced by environmental factors such as the viscosity of the solvent used . Its fluorescence yield increases with decreasing free rotation, which can be influenced by the viscosity of the solvent . Therefore, the action, efficacy, and stability of this compound can be modulated by adjusting the environmental conditions.

Biochemical Analysis

Biochemical Properties

9-(2,2-Dicyanovinyl)julolidine binds to tubulin and actin, two critical proteins in the cytoskeleton of cells . Upon polymerization of these proteins, the fluorescence intensity of 9-(2,2-Dicyanovinyl)julolidine drastically increases . This property allows it to serve as a fluorescent turn-on probe, showcasing its effectiveness in sensing local environmental properties such as polarity, pH, viscosity, protein folding, and misfolding .

Cellular Effects

9-(2,2-Dicyanovinyl)julolidine also binds to phospholipid bilayers, increasing its fluorescence intensity . This interaction allows it to detect the kinetic process of degranulation of mast cells . Degranulation is a cellular process that releases antimicrobial cytotoxic or other molecules from secretory vesicles called granules found inside some cells. It is a mechanism used by several cell types involved in the immune response, including mast cells .

Molecular Mechanism

The molecular mechanism of 9-(2,2-Dicyanovinyl)julolidine involves its properties as a molecular rotor. Its fluorescence properties depend on the rotational relaxation of the molecule, which can be influenced by the viscosity of the solvent used . This allows it to bind to proteins like tubulin and actin and increase its fluorescence intensity upon their polymerization .

Temporal Effects in Laboratory Settings

The effects of 9-(2,2-Dicyanovinyl)julolidine over time in laboratory settings are primarily related to its fluorescence properties. As a molecular rotor, its fluorescence intensity increases drastically upon the polymerization of proteins it binds to

Metabolic Pathways

Given its binding to proteins such as tubulin and actin, it may play a role in processes related to protein polymerization .

Transport and Distribution

9-(2,2-Dicyanovinyl)julolidine binds to phospholipid bilayers, which suggests that it may be distributed within cells and tissues through interactions with these structures

Subcellular Localization

The subcellular localization of 9-(2,2-Dicyanovinyl)julolidine is not explicitly documented in the literature. Given its binding to tubulin and actin, it may be localized to areas of the cell where these proteins are present .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(2,2-Dicyanovinyl)julolidine typically involves the condensation of julolidine with malononitrile under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, with a base like sodium ethoxide or potassium tert-butoxide to facilitate the condensation reaction .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and base concentration, to achieve higher yields and purity. The product is usually purified by recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 9-(2,2-Dicyanovinyl)julolidine is unique due to its high sensitivity to environmental viscosity changes, making it an excellent probe for studying microenvironments. Its ability to bind to proteins and increase fluorescence upon binding is also a distinctive feature .

Properties

IUPAC Name

2-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-ylmethylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3/c17-10-13(11-18)7-12-8-14-3-1-5-19-6-2-4-15(9-12)16(14)19/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LROAUBRDKLVBCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=CC3=C2N(C1)CCC3)C=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90973835
Record name [(2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)methylidene]propanedinitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58293-56-4
Record name 2-[(2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizin-9-yl)methylene]propanedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58293-56-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 58293-56-4
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Record name [(2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)methylidene]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90973835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-(2,2-Dicyanovinyl)julolidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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